molecular formula C8H8Cl2O2S B14698666 Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- CAS No. 31540-75-7

Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-

Cat. No.: B14698666
CAS No.: 31540-75-7
M. Wt: 239.12 g/mol
InChI Key: WNQPRQUEWVJERO-UHFFFAOYSA-N
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Description

Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- is an organic compound with the molecular formula C8H8Cl2O2S It is a derivative of benzene, where a dichloromethylsulfonyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- typically involves the electrophilic aromatic substitution reaction. One common method is the sulfonation of 4-methylbenzene (toluene) followed by chlorination. The reaction conditions often include the use of sulfuric acid (H2SO4) and chlorine (Cl2) under controlled temperatures to ensure the selective substitution of the sulfonyl and dichloromethyl groups on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain the reaction conditions. The production is carefully monitored to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce methyl-substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- involves its interaction with various molecular targets. The dichloromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system that can undergo further substitution reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(chloromethyl)sulfonyl]-4-methyl-
  • Benzene, 1-[(bromomethyl)sulfonyl]-4-methyl-
  • Benzene, 1-[(methylsulfonyl)]-4-methyl-

Uniqueness

Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- is unique due to the presence of the dichloromethylsulfonyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

31540-75-7

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

1-(dichloromethylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C8H8Cl2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3

InChI Key

WNQPRQUEWVJERO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(Cl)Cl

Origin of Product

United States

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